O-Desisobutyl-O-n-propyl Febuxostat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

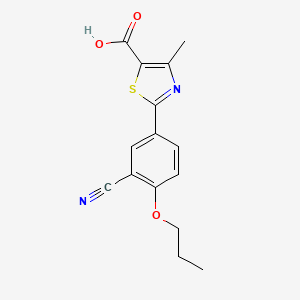

2-(3-cyano-4-propoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-3-6-20-12-5-4-10(7-11(12)8-16)14-17-9(2)13(21-14)15(18)19/h4-5,7H,3,6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNYQPAKTQSUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a known impurity and derivative of the potent xanthine (B1682287) oxidase inhibitor, Febuxostat. The document details its chemical identity, plausible synthetic routes, and the established experimental protocol for evaluating its inhibitory activity against xanthine oxidase. While specific quantitative biological data for this derivative is not publicly available, this guide leverages extensive data on the parent compound, Febuxostat, to provide a framework for its characterization and evaluation. The information is presented to support research and drug development activities related to Febuxostat and its analogues.

Introduction

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme crucial in the purine (B94841) metabolism pathway that leads to the production of uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces serum uric acid levels, making it a key therapeutic agent in the management of hyperuricemia and gout.[2] The synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Febuxostat can lead to the formation of related substances or impurities. O-Desisobutyl-O-n-propyl Febuxostat has been identified as one such process-related impurity.[3][4] Understanding the chemical properties and biological activity of such impurities is critical for drug safety, efficacy, and regulatory compliance. This guide focuses on this compound, providing a detailed technical resource for researchers in the field.

Chemical and Physical Properties

This compound is structurally similar to Febuxostat, with the isobutyl ether group replaced by an n-propyl ether group. Its formal chemical name is 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3]

| Property | Value | Source |

| Chemical Name | 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | [3] |

| Synonyms | This compound, Febuxostat USP Related Compound E | [5] |

| CAS Number | 1530308-87-2 | [5] |

| Molecular Formula | C₁₅H₁₄N₂O₃S | [3] |

| Molecular Weight | 302.35 g/mol | [6] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely synthetic approach would start from a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate could then be alkylated with an n-propyl halide (e.g., 1-bromopropane) in the presence of a suitable base, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

General Experimental Protocol for Synthesis

Step 1: Alkylation

-

To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable organic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Add 1-bromopropane to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate by recrystallization or column chromatography.

Step 2: Hydrolysis

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol (B145695) and water.

-

Add a solution of sodium hydroxide (B78521) and stir the mixture at an elevated temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Biological Activity and In Vitro Assays

This compound is classified as a xanthine oxidase inhibitor.[7] However, specific quantitative data on its inhibitory potency, such as IC₅₀ or Kᵢ values, are not publicly available. For context, Febuxostat is a highly potent inhibitor of xanthine oxidase.

Comparative Inhibitory Activity of Febuxostat

| Compound | IC₅₀ (Free XO) | Kᵢ | Inhibition Type | Source |

| Febuxostat | 1.8 nM | 0.6 nM | Mixed-type | [8][9] |

| Allopurinol | 2.9 µM | - | Competitive | [8] |

This data highlights the significant potency of Febuxostat and provides a benchmark against which this compound could be compared.

Xanthine Oxidase Inhibition Assay Protocol

The following is a standard in vitro protocol to determine the inhibitory activity of a test compound against xanthine oxidase.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compound (this compound)

-

Febuxostat (positive control)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of the test compound and Febuxostat in DMSO and create serial dilutions.

-

-

Assay:

-

In a 96-well plate, add buffer, the test compound solution (or DMSO for control), and the xanthine oxidase solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the xanthine solution.

-

Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

Mechanism of Action Context: Purine Metabolism

This compound, like its parent compound, is expected to inhibit xanthine oxidase. This enzyme catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. Inhibition at this point directly reduces the production of uric acid.

Conclusion

This compound is a significant related substance of Febuxostat, warranting thorough characterization. This technical guide has provided its known chemical properties, a plausible synthetic route, and a detailed protocol for assessing its primary biological activity. While quantitative data on its xanthine oxidase inhibitory potency remains to be published, the framework provided herein, using Febuxostat as a benchmark, offers a robust starting point for researchers and drug development professionals. Further studies are necessary to fully elucidate the biological and pharmacokinetic profile of this compound to understand its potential impact.

References

- 1. dovepress.com [dovepress.com]

- 2. Novel Co-crystals and Eutectics of Febuxostat: Characterization, Mechanism of Formation, and Improved Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]

- 6. Febuxostat Related Compound E United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. pharmtech.com [pharmtech.com]

- 9. CN107674040B - Method for converting febuxostat impurities into febuxostat - Google Patents [patents.google.com]

An In-depth Technical Guide to O-Desisobutyl-O-n-propyl Febuxostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat, chemically known as 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a notable analog and process-related impurity of Febuxostat, a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase. Febuxostat is a cornerstone in the management of hyperuricemia and gout. Understanding the chemical and biological properties of its related compounds, such as this compound, is crucial for drug development, quality control, and the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound.

Chemical Structure and Identification

The chemical structure of this compound is presented below. It differs from Febuxostat by the substitution of the isobutyl ether group with an n-propyl ether group at the 4-position of the phenyl ring.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| Synonyms | This compound, Febuxostat Impurity 22, Febuxostat Related Compound E |

| CAS Number | 1530308-87-2 |

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| Molecular Weight | 302.35 g/mol |

| InChI Key | BWNYQPAKTQSUDL-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C#N)C=C(C=C1)C1=NC(=C(S1)C(=O)O)C |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid[1] |

| Purity | ≥95% (as commercially available)[1][2] |

| Storage Temperature | Sealed in dry, 2-8°C[1][2] |

Note: Melting point, pKa, and specific solubility data are not currently available in published literature.

Synthesis

This compound is primarily known as a process-related impurity in the synthesis of Febuxostat. Its formation can occur if n-propyl halides are present as impurities in the isobutyl halide starting material during the etherification step of the Febuxostat synthesis.

A general synthetic route would involve the following conceptual steps:

Conceptual synthesis workflow for this compound.

Experimental Protocol: Conceptual Synthesis

A detailed, validated experimental protocol for the specific synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthesis can be adapted from general procedures for the synthesis of Febuxostat and its analogs.

Step 1: Alkylation

-

To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

-

Add n-propyl bromide to the reaction mixture.

-

Heat the mixture and stir for several hours until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis

-

Dissolve the crude ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol (B145695) and water.

-

Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity

Mechanism of Action: Xanthine Oxidase Inhibition

As an analog of Febuxostat, this compound is classified as a xanthine oxidase inhibitor.[2] Xanthine oxidase is a key enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting this enzyme, the production of uric acid is reduced. This is the primary mechanism for the therapeutic effect of Febuxostat in treating hyperuricemia and gout.

Inhibition of the purine catabolism pathway by this compound.

Potency

Quantitative data on the inhibitory potency (e.g., IC50 or Ki values) of this compound against xanthine oxidase are not currently available in the scientific literature. Such data would be essential to compare its activity with that of Febuxostat and other known xanthine oxidase inhibitors.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a general protocol for determining the xanthine oxidase inhibitory activity of a test compound, which can be adapted for this compound.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (B61711) (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the phosphate buffer. The solubility may be enhanced by the addition of a small amount of NaOH.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer.

-

Prepare a stock solution of the test compound and allopurinol in DMSO. Make serial dilutions in the phosphate buffer to achieve a range of desired concentrations.

-

-

Assay:

-

In a 96-well plate, add a defined volume of the phosphate buffer to each well.

-

Add a small volume of the test compound or control solution to the respective wells.

-

Add the xanthine oxidase solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution to all wells.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Pharmacokinetics

There is no published pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound. In silico predictions could provide initial estimates, but experimental in vitro (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies are necessary to determine its pharmacokinetic profile.

Conclusion

This compound is a significant analog and impurity of Febuxostat. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, biological activity, and pharmacokinetic profile requires further experimental investigation. The protocols and information provided in this guide offer a foundational framework for researchers and drug development professionals to undertake such studies. The characterization of this and other related compounds is essential for ensuring the quality and safety of Febuxostat drug products and may lead to the discovery of new chemical entities with therapeutic potential.

References

Synthesis Pathway for O-Desisobutyl-O-n-propyl Febuxostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthesis pathway for O-Desisobutyl-O-n-propyl Febuxostat, a derivative of the xanthine (B1682287) oxidase inhibitor Febuxostat. The synthesis is centered around the strategic O-alkylation of a key thiazole (B1198619) intermediate. This document outlines the probable synthetic route, provides representative experimental protocols based on analogous reactions, and presents the data in a structured format for clarity and comparison.

Overview of the Synthetic Strategy

The synthesis of this compound is predicated on a convergent synthetic approach, culminating in the formation of the core 2-phenyl-4-methylthiazole-5-carboxylic acid structure. The key steps involve the construction of the thiazole ring, followed by the introduction of the cyano and ether functionalities, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

The pivotal intermediate in this pathway is ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This molecule serves as the branching point for the synthesis of various Febuxostat analogs through differential alkylation of the phenolic hydroxyl group. For the synthesis of this compound, this intermediate undergoes O-alkylation with an n-propyl halide.

Proposed Synthesis Pathway

The logical flow of the synthesis is depicted below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis. These are based on established procedures for the synthesis of Febuxostat and its analogs.

Step 1: Formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step introduces a formyl group at the 3-position of the phenyl ring.

Reaction:

Caption: Formylation Reaction.

Methodology:

-

To a reaction vessel, add polyphosphoric acid (PPA) and heat to 40-50°C with stirring.

-

Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and hexamethylenetetramine (HMTA).

-

Raise the temperature of the reaction mixture to approximately 93°C and maintain for 3 hours.

-

After completion, cool the reaction mixture and quench with ice-water.

-

The precipitated product is collected by filtration, washed with water until neutral, and dried to yield ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 2: Cyanation of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This step converts the formyl group to a cyano group.

Reaction:

Caption: Cyanation Reaction.

Methodology:

-

Dissolve ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in formic acid.

-

Add hydroxylamine hydrochloride and sodium formate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Step 3: O-propylation of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This is the crucial step where the n-propyl group is introduced. The following is a representative procedure based on the analogous synthesis of Febuxostat ethyl ester.

Reaction:

Caption: O-propylation Reaction.

Methodology:

-

Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in dimethylformamide (DMF).

-

Add potassium carbonate and n-propyl bromide to the solution.

-

Heat the reaction mixture to approximately 75-80°C and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate.

Step 4: Hydrolysis of Ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Reaction:

Caption: Hydrolysis Reaction.

Methodology:

-

Suspend ethyl 2-(3-cyano-4-n-propoxyphenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of Febuxostat analogs, which can be considered as a reference for the synthesis of this compound. Actual yields for the target compound may vary.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Formylation | HMTA, PPA | PPA | 90-95 | 80-90 |

| 2 | Cyanation | NH₂OH·HCl, HCOOH, HCOONa | HCOOH | Reflux | 70-80 |

| 3 | O-alkylation | Alkyl halide, K₂CO₃ | DMF | 75-80 | 85-95 |

| 4 | Hydrolysis | NaOH | Ethanol/Water | Reflux | 90-98 |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic route involving the O-alkylation of a key phenolic intermediate. The provided protocols, based on analogous and well-documented procedures for Febuxostat synthesis, offer a solid foundation for researchers and drug development professionals to produce this and other related analogs for further investigation. The modularity of the final O-alkylation step allows for the generation of a diverse library of Febuxostat derivatives for structure-activity relationship studies.

O-Desisobutyl-O-n-propyl Febuxostat physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a notable analogue and impurity of the potent xanthine (B1682287) oxidase inhibitor Febuxostat, is of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a derivative of Febuxostat, it shares the core thiazole (B1198619) carboxylic acid structure and is recognized for its potential to inhibit xanthine oxidase, the key enzyme in uric acid production. This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Desisobutyl-O-n-propyl Febuxostat, alongside generalized experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the study of Febuxostat, its impurities, and related compounds.

Physicochemical Properties

Identification

| Property | Value | Source |

| IUPAC Name | 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | [1][2] |

| Synonyms | This compound, Febuxostat Impurity 22 | [3] |

| CAS Number | 1530308-87-2 | [2][3] |

| Molecular Formula | C₁₅H₁₄N₂O₃S | [2][3] |

| Molecular Weight | 302.35 g/mol | [1][3] |

| InChI Key | BWNYQPAKTQSUDL-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source |

| Physical Form | Solid. Some sources specify Off-White to Pale Yellow Solid. | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO. | |

| Storage | Recommended storage at 2-8°C. | [1] |

Note: Specific quantitative data for melting point, boiling point, and pKa for this compound are not currently available in published literature. For context, the melting point of the parent compound, Febuxostat, is reported to be in the range of 238-239 °C.[4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively published. However, based on the general procedures for the synthesis of Febuxostat and its analogues, as well as analytical methods for impurity profiling, the following generalized protocols can be inferred.

Synthesis of Febuxostat Analogues (General Procedure)

The synthesis of Febuxostat and its impurities often involves a multi-step process. A common route includes the formation of a substituted benzonitrile, followed by conversion to a thiobenzamide (B147508), and subsequent cyclization to form the thiazole ring system. The final step is typically the hydrolysis of an ester to the carboxylic acid.

Step 1: Alkylation of a Hydroxylated Benzonitrile A suitably substituted 4-hydroxybenzonitrile (B152051) is alkylated using an appropriate alkyl halide (in this case, n-propyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

Step 2: Thionation of the Benzonitrile The resulting alkoxybenzonitrile is then converted to the corresponding thiobenzamide. This can be achieved using a thionating agent such as Lawesson's reagent or by reaction with sodium hydrosulfide.

Step 3: Hantzsch Thiazole Synthesis The thiobenzamide is then reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol (B145695). This cyclization reaction forms the thiazole ring.

Step 4: Hydrolysis of the Ester The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent (e.g., ethanol or THF). Acidification of the reaction mixture then precipitates the final product.

Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the analysis of Febuxostat and the identification and quantification of its impurities.[5][6][7]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used to achieve good separation of the main component and its impurities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is often adjusted to optimize the peak shape and retention of the acidic analytes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly performed at a wavelength where Febuxostat and its impurities exhibit strong absorbance, often around 315 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, which is often a mixture of the mobile phase components, to ensure compatibility with the chromatographic system.

Visualizations

Generalized Synthetic Workflow for Febuxostat Analogues

Caption: A generalized workflow for the synthesis of Febuxostat analogues.

Typical Analytical Workflow for Febuxostat Impurity Profiling

Caption: A typical workflow for the analysis of Febuxostat impurities using RP-HPLC.

Mechanism of Action: Xanthine Oxidase Inhibition

Caption: The inhibitory effect of this compound on uric acid production.

Conclusion

This compound is a key impurity and analogue of Febuxostat. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing knowledge on its identity and properties. The provided generalized experimental protocols for synthesis and analysis, based on established methods for related compounds, offer a practical starting point for researchers. The visualization of the synthetic workflow, analytical process, and mechanism of action further aids in understanding the context of this compound within pharmaceutical research and development. Further studies are warranted to fully characterize the physical, chemical, and pharmacological properties of this compound.

References

- 1. 2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | 1530308-87-2 [sigmaaldrich.com]

- 2. This compound | CAS No- 1530308-87-2 [chemicea.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijrpr.com [ijrpr.com]

O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desisobutyl-O-n-propyl Febuxostat is recognized as a derivative and potential impurity of Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase.[1] This technical guide provides a comprehensive examination of the presumed mechanism of action of this compound, drawing upon the well-established pharmacology of Febuxostat. The core of its action is the inhibition of xanthine oxidase, a critical enzyme in the purine (B94841) metabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[] By blocking this enzyme, this compound is expected to reduce the production of uric acid, the primary causative agent in gout and hyperuricemia. This document details the biochemical pathways, provides established experimental protocols for assessing xanthine oxidase inhibition, and presents comparative data for related compounds to offer a thorough understanding for research and drug development applications.

Introduction

Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO) utilized in the management of hyperuricemia in patients with gout.[3] this compound is identified as an impurity of Febuxostat, sharing a core structural similarity.[1] Understanding the mechanism of action of such derivatives is crucial for drug safety, efficacy, and development. This guide synthesizes the available information on Febuxostat to infer the mechanism of action of this compound.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action for this compound is the inhibition of xanthine oxidase.[4] This enzyme is a key player in the catabolism of purines.

The Purine Catabolism Pathway and Role of Xanthine Oxidase

Purine nucleotides, which are essential components of nucleic acids, are ultimately broken down into uric acid. This metabolic cascade involves the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid. Both of these steps are catalyzed by xanthine oxidase.

Caption: The purine catabolism pathway and the inhibitory action of this compound on xanthine oxidase.

By inhibiting xanthine oxidase, this compound blocks the terminal steps of this pathway, leading to a decrease in the synthesis of uric acid.

Quantitative Analysis of Xanthine Oxidase Inhibition

While specific quantitative data for the inhibitory activity of this compound on xanthine oxidase is not publicly available, the potency of the parent compound, Febuxostat, and other inhibitors provides a valuable benchmark. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

| Compound | Target | IC50 Value | Notes |

| Febuxostat | Xanthine Oxidase (free in solution) | 1.8 nM[5] | A potent non-purine selective inhibitor. |

| Allopurinol | Xanthine Oxidase (free in solution) | 2.9 µM[5] | A purine analog inhibitor. |

| This compound | Xanthine Oxidase | Data not available | Potency is inferred to be similar to Febuxostat due to structural similarity. |

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound against xanthine oxidase. This methodology is based on established and published assays.[6][7][8]

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the production of uric acid from the substrate xanthine.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol or Febuxostat)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Hydrochloric acid (HCl) to stop the reaction

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Dilute the stock solutions to various concentrations with phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare the xanthine oxidase solution in phosphate buffer to a final concentration (e.g., 0.05 U/mL).

-

Prepare the xanthine substrate solution in phosphate buffer (e.g., 300 µM).

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the test compound solution at different concentrations.

-

Add 30 µL of phosphate buffer.

-

Add 40 µL of the xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 10-15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

Incubate the reaction mixture at 25°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 1.0 M HCl.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at 295 nm, which is the characteristic wavelength for uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, the pharmacokinetic profile of Febuxostat provides a useful reference.

| Parameter | Febuxostat | Reference |

| Oral Bioavailability | ~85% | [9] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [9] |

| Metabolism | Extensively metabolized via oxidation (CYP enzymes) and glucuronidation (UGT enzymes).[][9] | [][9] |

| Elimination Half-life | ~2 hours (initial), 9.4 ± 4.9 hours (terminal) | [9] |

| Excretion | Primarily through urine as acyl glucuronide metabolites and feces.[9] | [9] |

Given the structural similarity, it is plausible that this compound undergoes similar metabolic pathways, primarily through oxidation and glucuronidation. However, the difference in the alkyl chain (propyl vs. isobutyl) may lead to variations in the rate and extent of its absorption, distribution, metabolism, and excretion. Further studies are required to elucidate the specific pharmacokinetic profile of this derivative.

Potential Downstream Signaling Effects

The inhibition of xanthine oxidase by Febuxostat has been shown to have effects beyond the reduction of uric acid. Xanthine oxidase is a significant source of reactive oxygen species (ROS).[10] By inhibiting this enzyme, Febuxostat can reduce oxidative stress, which has implications for various signaling pathways involved in inflammation.

For instance, Febuxostat has been shown to suppress lipopolysaccharide (LPS)-induced production of monocyte chemoattractant protein-1 (MCP-1) by inactivating the JNK signaling pathway through the activation of MAPK phosphatase-1 (MKP-1).[10]

Caption: Potential downstream signaling effects of xanthine oxidase inhibition.

It is hypothesized that this compound, by inhibiting xanthine oxidase and subsequently reducing ROS production, could exert similar anti-inflammatory effects through the modulation of cellular signaling pathways.

Conclusion

This compound, a derivative of Febuxostat, is presumed to act as a xanthine oxidase inhibitor, thereby reducing the production of uric acid. While specific quantitative data on its inhibitory potency and pharmacokinetic profile are lacking, the well-characterized properties of Febuxostat provide a strong basis for understanding its mechanism of action. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound, which is essential for its consideration in drug development and safety assessment. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

- 1. This compound | CAS No- 1530308-87-2 [chemicea.com]

- 3. pharmtech.com [pharmtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK | PLOS One [journals.plos.org]

O-Desisobutyl-O-n-propyl Febuxostat and its Parent Compound Febuxostat: A Technical Guide for Xanthine Oxidase Inhibition

Disclaimer: This technical guide focuses on Febuxostat, a potent and selective xanthine (B1682287) oxidase inhibitor. O-Desisobutyl-O-n-propyl Febuxostat is documented as an impurity or analogue of Febuxostat. As of this writing, specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-characterized parent compound, Febuxostat, to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary pathogenic factor in gout, a painful inflammatory arthritis. The production of uric acid is the final step in purine (B94841) metabolism, a reaction catalyzed by the enzyme xanthine oxidase. Inhibition of xanthine oxidase is a cornerstone of therapy for managing hyperuricemia and gout.

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, offering a potent therapeutic option for patients with hyperuricemia. This compound, with the chemical name 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a known impurity and analogue of Febuxostat. Understanding the properties and mechanism of action of Febuxostat provides a critical framework for assessing related compounds like this compound.

Mechanism of Action

Febuxostat exerts its therapeutic effect by selectively inhibiting xanthine oxidase.[1] This enzyme is responsible for the sequential oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] By blocking the active site of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels.[1] Unlike allopurinol (B61711), another xanthine oxidase inhibitor which is a purine analogue, Febuxostat's non-purine structure allows for high selectivity and potent inhibition of both the oxidized and reduced forms of the enzyme.[][3]

The inhibition of xanthine oxidase by Febuxostat is achieved through non-competitive binding to the molybdenum pterin (B48896) center, which is the active site of the enzyme.[][4] This strong and specific binding effectively blocks the enzyme's catalytic function in the purine catabolism pathway.

Quantitative Data

The following tables summarize key quantitative data for Febuxostat, compiled from various pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Properties of Febuxostat

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ≥49% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | [5] |

| Distribution | ||

| Volume of Distribution (Vss) | ~50 L | [5] |

| Protein Binding | ~99% (primarily to albumin) | [5] |

| Metabolism | Extensive via UGTs (1A1, 1A3, 1A9, 2B7) and CYPs (1A2, 2C8, 2C9) | [5][6] |

| Elimination | ||

| Half-Life (t½) | ~5 - 8 hours | [5] |

| Excretion | Urine (~49%, primarily as metabolites), Feces (~45%, primarily as metabolites) | [5] |

Table 2: Pharmacodynamic Properties of Febuxostat

| Parameter | Dosage | Result | Reference |

| Serum Uric Acid Reduction | 40 mg/day | Non-inferior to allopurinol (300 mg/day) in achieving serum urate <6.0 mg/dL | [3] |

| 80 mg/day | Superior to allopurinol (300 mg/day) in achieving serum urate <6.0 mg/dL | [3] | |

| 10-120 mg/day | Dose-dependent reduction of serum uric acid by 25-70% | [7] | |

| 10–240 mg (multiple doses) | Maximum reduction of serum urate by ~80% in healthy subjects | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of xanthine oxidase inhibitors like Febuxostat and its analogues.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory potential of a test compound against xanthine oxidase by measuring the reduction in uric acid formation.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Febuxostat, Allopurinol)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the buffer to achieve a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for the control), and the xanthine oxidase solution.

-

Mix gently and pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution to each well.

-

Immediately measure the increase in absorbance at 295 nm (corresponding to uric acid formation) at regular intervals for a set period using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (uric acid formation) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Pharmacokinetic Study in a Preclinical Model (e.g., Rodents)

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.

Materials:

-

Test compound

-

Vehicle for administration (e.g., carboxymethyl cellulose (B213188) solution)

-

Experimental animals (e.g., male Sprague-Dawley rats)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the test compound suspended in the vehicle.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the concentration of the test compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of xanthine oxidase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 3. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine Oxidase Inhibition by Febuxostat Attenuates Experimental Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]

The Relationship Between Febuxostat and Its Process-Related Impurity, O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[] Its clinical efficacy is attributed to its ability to effectively lower serum uric acid levels. The manufacturing process of Febuxostat, like any synthetic active pharmaceutical ingredient (API), can result in the formation of process-related impurities. One such impurity is O-Desisobutyl-O-n-propyl Febuxostat, identified as Febuxostat USP Related Compound E.[2] This technical guide provides a comprehensive overview of the relationship between Febuxostat and this specific impurity, summarizing available data on their chemical structures, and the established pharmacological and pharmacokinetic properties of Febuxostat. While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide outlines the typical experimental protocols used for the synthesis and analysis of Febuxostat and its impurities, providing a framework for further investigation.

Introduction

Febuxostat's therapeutic success lies in its targeted inhibition of xanthine oxidase, the key enzyme in the purine (B94841) catabolism pathway responsible for uric acid production.[] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can potentially impact the efficacy and safety of the API. This compound is a known process-related impurity of Febuxostat.[2][3] Understanding the chemical relationship and synthesizing such impurities are crucial for developing analytical methods to detect and quantify them, thereby ensuring the quality and safety of the final drug product.[3]

Chemical Structures and Relationship

Febuxostat is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This compound, as its name suggests, differs from the parent molecule in the alkoxy group attached to the phenyl ring. Specifically, the isobutyl group in Febuxostat is replaced by an n-propyl group in this impurity.

The structural relationship between Febuxostat and this compound is illustrated in the diagram below. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify the impurity in the presence of the API.

Quantitative Data: Pharmacology and Pharmacokinetics of Febuxostat

In Vitro Xanthine Oxidase Inhibition

Febuxostat is a potent inhibitor of both the oxidized and reduced forms of xanthine oxidase.[]

| Parameter | Value | Enzyme Source | Notes |

| IC50 | 1.8 nM | Soluble Xanthine Oxidase | - |

| IC50 | 4.4 nM | GAG-immobilized Xanthine Oxidase | Considered more physiologically relevant. |

| Ki | 0.6 nM | Bovine Milk Xanthine Oxidase | Indicates high affinity for the enzyme. |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GAG: Glycosaminoglycan.

Pharmacokinetic Profile of Febuxostat in Healthy Subjects

The pharmacokinetic profile of Febuxostat has been well-characterized in numerous clinical studies.[4][5]

| Parameter | Value | Conditions |

| Tmax (Time to Peak Plasma Concentration) | 1.0 - 1.5 hours | Single oral dose |

| Cmax (Peak Plasma Concentration) | 2.6 ± 1.7 µg/mL | 80 mg single oral dose |

| AUC(0-∞) (Area Under the Curve) | 12,880 ng·h/mL | 80 mg single oral dose |

| Vd/F (Apparent Volume of Distribution) | ~50 L | - |

| Protein Binding | ~99.2% | Primarily to albumin |

| t1/2 (Elimination Half-life) | 5 - 8 hours | - |

Data represents mean values and can vary based on the study population and design.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic schemes for Febuxostat and its impurities, along with analytical methods for their detection, are available in the literature.

General Synthesis of Febuxostat and Related Impurities

The synthesis of Febuxostat typically involves a multi-step process. A common route starts with the formation of a substituted benzonitrile, which is then converted to a thioamide. This intermediate is subsequently cyclized to form the thiazole (B1198619) ring, followed by modifications to the side chains. Impurities like this compound can arise from variations in starting materials or side reactions during the synthesis.[3]

The following diagram illustrates a generalized workflow for the synthesis and purification of Febuxostat, highlighting the stage where process-related impurities can be introduced.

Analytical Method for Impurity Profiling: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of Febuxostat and its related substances.[6][7]

-

Objective: To separate and quantify this compound from Febuxostat and other process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column is typically used (e.g., Nucleosil C18, 250 x 4.6mm, 5μm).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[7] The specific ratio and gradient profile need to be optimized for adequate separation.

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.[7]

-

Detection: UV detection at a wavelength where both Febuxostat and the impurity have significant absorbance (e.g., 275 nm or 315 nm).[6][7]

-

Sample Preparation: The bulk drug or formulation is dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of the mobile phase components.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling and Metabolic Pathways

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the purine degradation pathway. This pathway is responsible for the breakdown of purines into uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid, thereby lowering its concentration in the blood. Febuxostat itself is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes and conjugation via uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes.[]

Conclusion

This compound is a recognized process-related impurity of Febuxostat, differing in the alkoxy side chain. While the pharmacological and pharmacokinetic profiles of Febuxostat are well-documented, specific comparative data for this impurity are scarce in publicly available literature. The synthesis and characterization of such impurities are vital for the development of robust analytical methods, such as RP-HPLC, to ensure the purity, quality, and safety of the Febuxostat drug product. Further research is warranted to elucidate the potential pharmacological activity and pharmacokinetic behavior of this compound to fully understand its potential impact. The experimental frameworks provided in this guide can serve as a foundation for such investigations.

References

- 2. Febuxostat USP Related Compound E | 1530308-87-2 | SynZeal [synzeal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of pharmacokinetics and uric acid lowering effect between two different strength febuxostat formulations (80 mg vs. 40 mg) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. sphinxsai.com [sphinxsai.com]

Potential Therapeutic Applications of Febuxostat Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase (XO), has revolutionized the management of hyperuricemia and gout.[1][2][3] Building on this success, research into febuxostat analogues has unveiled a new frontier of therapeutic possibilities. These novel compounds not only exhibit enhanced xanthine oxidase inhibitory activity but also possess a diverse range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the current landscape of febuxostat analogues, detailing their synthesis, biological evaluation, and potential therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.

Introduction: Beyond Hyperuricemia

Febuxostat's primary mechanism of action involves the inhibition of xanthine oxidase, the terminal enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid.[2] By blocking this enzyme, febuxostat effectively reduces serum uric acid levels.[2] However, the therapeutic potential of inhibiting xanthine oxidase extends beyond simply controlling gout. Xanthine oxidase is a significant source of reactive oxygen species (ROS), which are implicated in a multitude of pathological processes, including inflammation, cardiovascular disease, and neurodegeneration.[4][5] This has spurred the development of febuxostat analogues with improved potency, selectivity, and novel pharmacological activities.

Xanthine Oxidase Inhibition: Quantitative Analysis

A primary focus in the development of febuxostat analogues is the enhancement of their inhibitory potency against xanthine oxidase. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the efficacy of these compounds. The following table summarizes the in vitro XO inhibitory activities of various febuxostat analogues from recent studies.

| Compound/Analogue | Modification | IC50 (µM) | Reference |

| Febuxostat | - | 0.009 - 0.026 | [6] |

| Analogue 17 | Carboxamide functionality and substituted heterocycle | 0.009 | [6] |

| Indolethiazole 1e | Indole group replacing phenyl group | 0.0035 | [7] |

| Febuxostat-Allopurinol Hybrid 45u | meta-chlorobenzyl anchor | 0.0288 | [7] |

| Thiazolidine-2-thione derivative 6k | Phenyl-sulfonamide group | 3.56 | [8] |

| Allopurinol | - | 2.9 - 7.86 | [8][9] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the in vitro inhibitory activity of febuxostat analogues against xanthine oxidase.[10][11]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Test compounds (Febuxostat analogues)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of test compounds in DMSO and create serial dilutions.

-

-

Assay Mixture:

-

In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

-

-

Pre-incubation:

-

Incubate the mixture at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 295 nm, corresponding to the formation of uric acid, over a period of 30 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Xanthine Oxidase Inhibitor Febuxostat as a Novel Agent Postulated to Act Against Vascular Inflammation | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to O-Desisobutyl-O-n-propyl Febuxostat (CAS: 1530308-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a recognized related compound of the xanthine (B1682287) oxidase inhibitor, Febuxostat. While specific experimental data for this particular analog is not extensively available in public literature, this document extrapolates from established knowledge of Febuxostat and its impurities to present likely physicochemical properties, a plausible synthetic route, and standardized analytical methodologies. The guide also details the well-understood mechanism of action of Febuxostat, which is presumed to be shared by its structural analogs, and provides a visual representation of the purine (B94841) metabolism pathway it inhibits. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, analysis, and quality control of Febuxostat.

Chemical and Physical Properties

O-Desisobutyl-O-n-propyl Febuxostat, also known as Febuxostat USP Related Compound E, is a structural analog and a known impurity of the active pharmaceutical ingredient (API) Febuxostat.[1][2] Its core structure is a 2-phenyl-4-methylthiazole-5-carboxylic acid, differing from Febuxostat by the substitution of an n-propoxy group for the isobutoxy group at the 4-position of the phenyl ring.

| Property | Data | Source |

| CAS Number | 1530308-87-2 | [3][4][5] |

| Chemical Name | 2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | [1][2][4] |

| Molecular Formula | C15H14N2O3S | [3][4][6] |

| Molecular Weight | 302.35 g/mol | [3][6] |

| Appearance | Likely an off-white to pale yellow solid | [7] |

| Solubility | Expected to be sparingly soluble in aqueous solutions and soluble in organic solvents such as acetonitrile (B52724) and methanol. | Inferred from Febuxostat properties |

| Melting Point | Not publicly available; would require experimental determination. | |

| Purity | Commercially available as a reference standard with purity typically >95-98%. | [8][9] |

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not explicitly described in the public domain. However, based on the known synthesis of Febuxostat and its analogs disclosed in various patents, a plausible synthetic route can be proposed.[3][4][10][11][12] The synthesis would likely follow the core pathway of Febuxostat synthesis, with the key difference being the use of an n-propylating agent instead of an isobutylating agent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, as illustrated in the workflow diagram below. The key steps would likely involve:

-

Etherification: Reaction of a 4-hydroxyphenyl precursor with an n-propyl halide to introduce the n-propoxy side chain.

-

Thiazole (B1198619) Ring Formation: Condensation of the substituted benzonitrile (B105546) with a suitable reagent to form the thiazole ring.

-

Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Analytical Methodologies

As a known impurity of Febuxostat, this compound is typically identified and quantified using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[13][14]

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is a generalized method based on published analytical procedures for Febuxostat and its related substances.

Objective: To detect and quantify this compound in a sample of Febuxostat API or formulation.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standard of this compound

-

Febuxostat sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid or other suitable buffer

-

Purified water

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Ortho-phosphoric acid in water

-

Mobile Phase B: Acetonitrile and Methanol mixture (e.g., 80:20 v/v)

-

Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 315 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile:water 80:20). Prepare working standards of known concentrations by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the Febuxostat sample in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard. Calculate the concentration based on the peak area response.

Caption: General workflow for the analysis of Febuxostat impurities by RP-HPLC.

Mechanism of Action and Biological Context

As a close structural analog of Febuxostat, this compound is presumed to exert its biological effect, if any, through the same mechanism: inhibition of xanthine oxidase.

Signaling Pathway: Inhibition of Uric Acid Synthesis

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[7][8][][16][17] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[7][17] By inhibiting xanthine oxidase, Febuxostat reduces the production of uric acid in the body, thereby lowering serum uric acid levels.[8][] This is the primary mechanism for its therapeutic effect in the management of hyperuricemia and gout.

Caption: Inhibition of the uric acid synthesis pathway by Febuxostat analogs.

Conclusion

This compound is an important reference compound for the quality control of Febuxostat. While detailed, publicly available experimental data on this specific molecule is limited, its properties and behavior can be largely inferred from the extensive knowledge of the parent drug. This guide provides a framework for understanding its chemical nature, likely synthesis, and analytical determination, as well as its presumed biological mechanism of action. Further experimental investigation is required to fully characterize this compound.

References

- 1. Febuxostat USP Related Compound E | 1530308-87-2 | SynZeal [synzeal.com]

- 2. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. WO2011031409A1 - Processes for preparing febuxostat - Google Patents [patents.google.com]

- 5. store.usp.org [store.usp.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. nbinno.com [nbinno.com]

- 8. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kmpharma.in [kmpharma.in]

- 10. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 11. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]

- 12. CN102285937A - Method for synthesizing febuxostat - Google Patents [patents.google.com]

- 13. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 14. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]

- 16. Febuxostat - BioPharma Notes [biopharmanotes.com]

- 17. What is the mechanism of Febuxostat? [synapse.patsnap.com]

Literature review on Febuxostat impurities and derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the impurities and derivatives of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Understanding the impurity profile is a key aspect of drug development and manufacturing. This document summarizes known impurities, their synthesis, analytical detection, and the general framework for their control.

Introduction to Febuxostat and its Impurities

Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, effectively lowers uric acid levels by inhibiting xanthine oxidase.[1] During its synthesis and storage, various related substances, including process impurities and degradation products, can arise.[2] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher in the API.[3] These impurities can be broadly categorized as:

-

Process-Related Impurities: Intermediates, by-products, and reagents carried over from the synthetic route.

-

Degradation Products: Formed due to the degradation of the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.

-

Structurally Related Analogs: Compounds with a chemical structure closely related to febuxostat.

Quantitative Data Summary of Febuxostat Impurities

The following table summarizes the known impurities of febuxostat, compiled from various research articles and supplier data. While Febuxostat is not yet official in the European Pharmacopoeia (Ph. Eur.), several related compounds are recognized by the United States Pharmacopeia (USP).[1][4][5][6][7] Acceptance criteria for impurities are often established based on ICH guidelines and toxicological data.

| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Febuxostat Amide Impurity | 2-[3-(Aminocarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid | 1239233-86-3 | C₁₆H₁₈N₂O₄S | 334.39 | Process/Degradation |

| Febuxostat Diacid Impurity | 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | 1239233-87-4 | C₁₆H₁₇NO₅S | 335.37 | Degradation |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Febuxostat Ethyl Ester | 160844-75-7 | C₁₈H₂₀N₂O₃S | 344.43 | Process (Intermediate) |

| Febuxostat USP Related Compound C | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-02-3 | C₁₄H₁₂N₂O₃S | 288.32 | Process (Intermediate) |

| Febuxostat USP Related Compound E | 2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | 1530308-87-2 | C₁₅H₁₄N₂O₃S | 302.35 | Process |

| Bromo Febuxostat Impurity | 144060-40-2 | C₁₅H₁₆BrNO₃S | 370.26 | Process | |

| Dicyano Impurity | 161718-81-6 | C₁₂H₁₂N₂O | 200.24 | Process | |

| Febuxostat Impurity 1 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | C₁₄H₁₃NO₄S | 291.32 | Process (Intermediate) |

| Methyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate | Febuxostat Methyl Ester | 923942-34-1 | C₁₇H₁₈N₂O₃S | 330.40 | Process |

| Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Febuxostat Isopropyl Ester | 1346238-10-5 | C₁₉H₂₂N₂O₃S | 358.45 | Process |

| 2-(4-Butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | N/A | C₁₈H₂₀N₂O₃S | 344.43 | Process | |

| 2-[3-Cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | N/A | C₁₇H₁₈N₂O₃S | 330.40 | Process |

Experimental Protocols

Synthesis of Febuxostat Impurities

The synthesis of impurities is crucial for their definitive identification and for use as reference standards in analytical methods. Below are representative protocols for the synthesis of key impurities.

3.1.1. Synthesis of Febuxostat Amide Impurity [3]

This impurity can be formed by the hydrolysis of the nitrile group of febuxostat or its ester intermediate.

-

Starting Material: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

-

Reagents: Sulfuric acid.

-

Procedure:

-

Add concentrated sulfuric acid to the starting material at 0-5°C.

-

Allow the reaction mixture to warm to room temperature (25-30°C) and stir for 24 hours.

-

Quench the reaction by adding water.

-

Adjust the pH to 1-2 with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from acetone (B3395972) to yield the Febuxostat Amide Impurity.

-

3.1.2. Synthesis of Febuxostat Ethyl Ester Impurity [3]

This is a key intermediate in one of the common synthetic routes for febuxostat.

-

Starting Materials: 3-Cyano-4-isobutoxybenzothioamide (B64486) and ethyl 2-chloro-3-oxobutanoate.

-

Solvent: Isopropanol (B130326).

-

Procedure:

-

Dissolve 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate in isopropanol.

-

Heat the solution at reflux (75-80°C) for 3-4 hours.

-

Cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with isopropanol and dry to obtain Febuxostat Ethyl Ester.

-

Analytical Methods for Impurity Profiling

A robust analytical method is essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

3.2.1. RP-HPLC Method for Related Substances [8]

-

Column: Exsil ODS-B (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid.

-

Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile (B52724) and methanol (B129727) (80:20 v/v).

-

Gradient Program: A time-based gradient elution is employed to separate all impurities from the main peak.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 315 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a diluent of acetonitrile and water (95:5 v/v) to a concentration of approximately 0.5 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[9]

-

Acid Degradation: Reflux the drug substance in 1N HCl at 60°C for 2 hours. Febuxostat is known to be labile under acidic conditions, leading to the formation of the diacid impurity through hydrolysis of the nitrile and ester groups.

-

Base Degradation: Treat the drug substance with 0.1N NaOH at room temperature.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

Visualization of Impurity Management Workflow